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An In-depth Technical Guide to 4-Cyclohexyl-1,3-thiazol-2-amine (CAS: 7496-55-1)

Abstract
This technical guide provides a comprehensive analysis of 4-Cyclohexyl-1,3-thiazol-2-amine
(CAS Number: 7496-55-1), a heterocyclic compound featuring the therapeutically significant 2-

aminothiazole scaffold. This document is intended for researchers, medicinal chemists, and

drug development professionals, offering in-depth insights into its physicochemical properties,

synthesis, known and putative biological activities, and practical experimental protocols. The

guide synthesizes current knowledge to highlight the compound's potential as a versatile

building block in the development of novel therapeutics, particularly in the areas of

neurodegenerative disease, oncology, and infectious diseases.

Introduction: The 2-Aminothiazole Scaffold as a
Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a

multitude of biologically active compounds, earning them the designation of "privileged

structures." The 1,3-thiazole ring system, particularly the 2-aminothiazole core, is a

quintessential example of such a scaffold.[1] Its unique electronic properties, ability to engage

in diverse hydrogen bonding patterns, and relative metabolic stability have made it a

cornerstone in drug design.[2] The therapeutic relevance of this moiety is validated by its

presence in numerous FDA-approved drugs, spanning a wide range of indications from
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antiviral (Ritonavir) and antipsychotic agents to anti-inflammatory drugs (Meloxicam) and

dopamine agonists (Pramipexole).[1][3]

4-Cyclohexyl-1,3-thiazol-2-amine incorporates this privileged core, functionalized with a

cyclohexyl group at the 4-position. This lipophilic aliphatic ring can significantly influence the

molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing

membrane permeability, modulating protein-ligand interactions, and contributing to target

specificity. This guide will explore the specific attributes of this compound, grounded in the

broader context of the proven utility of its core components.

Physicochemical and Structural Characterization
A precise understanding of a compound's physical and chemical properties is fundamental to

its application in research and development.

Chemical Structure
The molecular structure of 4-Cyclohexyl-1,3-thiazol-2-amine is depicted below, illustrating the

fusion of the planar, aromatic thiazole ring with the non-planar, saturated cyclohexyl group.

Caption: Chemical structure of 4-Cyclohexyl-1,3-thiazol-2-amine.

Key Properties
The key physicochemical data for 4-Cyclohexyl-1,3-thiazol-2-amine are summarized in the

table below. These parameters are critical for predicting its behavior in biological systems and

for designing experimental protocols.
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Property Value Source

CAS Number 7496-55-1 [4][5][6]

Molecular Formula C₉H₁₄N₂S [4][5]

Molecular Weight 182.29 g/mol [5][7]

IUPAC Name
4-cyclohexyl-1,3-thiazol-2-

ylamine
[4]

Synonyms
2-Amino-4-cyclohexylthiazole,

4-Cyclohexyl-2-thiazolamine
[5]

Physical Form Solid [4]

Boiling Point 332.3 °C at 760 mmHg [5]

Density 1.171 g/cm³ [5]

Flash Point 154.8 °C [5]

XLogP3 3.35 [5]

Polar Surface Area (PSA) 67.2 Å² [5]

Refractive Index 1.594 [5]

Synthesis and Chemical Reactivity
The synthesis of 2-aminothiazoles is a well-established area of organic chemistry. The most

common and robust method is the Hantzsch thiazole synthesis, which involves the

condensation of an α-haloketone with a thiourea. For 4-Cyclohexyl-1,3-thiazol-2-amine, the

logical precursors would be 1-chloro-1-cyclohexylethanone (or the bromo- equivalent) and

thiourea.

Proposed Synthetic Workflow
The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-

haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2-

aminothiazole product.
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Caption: Proposed Hantzsch synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine.

Core Biological Activities and Therapeutic Potential
While direct studies on CAS 7496-55-1 are limited in publicly accessible literature, a wealth of

data on structurally analogous compounds allows for a robust, evidence-based projection of its

therapeutic potential. The combination of the 2-aminothiazole core and the cyclohexyl moiety

points toward several key areas of interest.

Potential as a Central Nervous System (CNS) Agent
A compelling line of investigation stems from the structural similarity of 4-Cyclohexyl-1,3-
thiazol-2-amine to Pramipexole, a well-established dopamine D2 receptor agonist used in the

treatment of Parkinson's disease.[8] Pramipexole features a 2-aminothiazole ring fused to a

cyclohexane ring.[3] The presence of these two key pharmacophoric elements in CAS 7496-

55-1 strongly suggests potential activity at dopamine receptors. This makes it a valuable

candidate for screening in models of Parkinson's disease and other neurological disorders

involving dopaminergic dysfunction.

Applications in Oncology
The 2-aminothiazole scaffold is prevalent in modern oncology research, with derivatives

demonstrating efficacy through multiple mechanisms.

Tubulin Polymerization Inhibition: Numerous N,4-diaryl-1,3-thiazole-2-amines have been

identified as potent inhibitors of tubulin polymerization.[9] These agents bind to the colchicine
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site on β-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle

arrest at the G2/M phase and subsequent apoptosis in cancer cells.[9] The cyclohexyl group

in 4-Cyclohexyl-1,3-thiazol-2-amine can be viewed as a non-aromatic bioisostere for the

aryl groups in these known inhibitors, making it a prime candidate for evaluation as an

antimitotic agent.

4-Cyclohexyl-1,3-thiazol-2-amine
(Putative Inhibitor)

Microtubule Assembly
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α/β-Tubulin Dimers

Polymerization

Mitotic Spindle Formation
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Click to download full resolution via product page

Caption: Putative mechanism of action as a tubulin polymerization inhibitor.

Modulation of Multidrug Resistance (P-gp): Cancer cell resistance to chemotherapy is often

mediated by efflux pumps like P-glycoprotein (P-gp). Research on thiazole peptidomimetics

has revealed that the presence of a cyclohexyl group can transform a P-gp ATPase

stimulator into an inhibitor.[10] This inhibitory action can restore cancer cell sensitivity to

conventional chemotherapeutic agents. This positions 4-Cyclohexyl-1,3-thiazol-2-amine as

a potential agent for combination therapy to overcome multidrug resistance.
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Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase (CA), particularly

hCA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor

microenvironment, promoting cancer progression and metastasis. Structurally related

thiazole derivatives have been synthesized and shown to act as inhibitors of these tumor-

associated CAs.[11] The core structure of CAS 7496-55-1 makes it a logical starting point for

developing selective inhibitors targeting these oncologically relevant enzymes.

Antimicrobial Potential
The 2-aminothiazole ring is a well-known pharmacophore in the development of antimicrobial

agents.[12][13] Derivatives have demonstrated broad-spectrum activity against Gram-positive

and Gram-negative bacteria as well as various fungal strains.[13][14] The lipophilic cyclohexyl

group may enhance the compound's ability to penetrate microbial cell walls, potentially leading

to potent antimicrobial activity.

Experimental Protocols
To facilitate further research, this section provides detailed, actionable protocols for the

synthesis and a key biological evaluation of 4-Cyclohexyl-1,3-thiazol-2-amine.

Protocol 1: Synthesis via Hantzsch Condensation
This protocol describes a standard procedure for the synthesis of 4-Cyclohexyl-1,3-thiazol-2-
amine.

Materials:

1-Bromo-1-cyclohexylethanone (1.0 eq)

Thiourea (1.1 eq)

Absolute Ethanol

Round-bottom flask with reflux condenser

Stir plate and magnetic stir bar

Saturated sodium bicarbonate solution
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Ethyl acetate

Anhydrous sodium sulfate

Rotary evaporator

Silica gel for column chromatography

Procedure:

To a round-bottom flask, add 1-bromo-1-cyclohexylethanone (1.0 eq) and thiourea (1.1 eq).

Add absolute ethanol to dissolve the reactants (approx. 10 mL per gram of α-bromoketone).

Equip the flask with a reflux condenser and a magnetic stir bar.

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using

Thin Layer Chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature.

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the

ethanol.

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any

hydrobromic acid formed, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl

acetate gradient to afford the pure 4-Cyclohexyl-1,3-thiazol-2-amine.

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its

structure and purity.

Protocol 2: In Vitro Tubulin Polymerization Assay
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This protocol outlines a method to assess the compound's effect on tubulin dynamics, a key

putative mechanism.

Materials:

Lyophilized bovine brain tubulin (>99% pure)

General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

Guanosine triphosphate (GTP)

Dimethyl sulfoxide (DMSO, vehicle control)

Paclitaxel (positive control for polymerization)

Nocodazole or Combretastatin A-4 (positive control for inhibition)

4-Cyclohexyl-1,3-thiazol-2-amine stock solution in DMSO

Temperature-controlled 96-well spectrophotometer/plate reader (340 nm)

Procedure:

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

Keep on ice to prevent spontaneous polymerization.

Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in G-PEM buffer.

Also prepare wells for vehicle control (DMSO), positive inhibition control (Nocodazole), and

positive polymerization control (Paclitaxel).

In a pre-chilled 96-well plate, add 5 µL of the compound dilutions or controls to each well.

Add 100 µL of the cold tubulin solution to each well and mix gently.

Incubate the plate at 37 °C for 2 minutes to allow the compound to bind to the tubulin.

Initiate polymerization by adding 10 µL of a GTP stock solution (final concentration 1 mM) to

each well.
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Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.

Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase

in absorbance corresponds to microtubule formation.

Analyze the data by plotting absorbance versus time. The inhibitory concentration (IC₅₀) can

be calculated by comparing the rate of polymerization in the presence of the test compound

to the vehicle control.

Safety and Handling
Based on available safety data for this compound and related structures, adherence to

standard laboratory safety protocols is mandatory.[5]
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Hazard Class GHS Statement Precautionary Measures

Acute Toxicity, Oral H302: Harmful if swallowed

P270: Do not eat, drink or

smoke when using this

product. P301+P317: IF

SWALLOWED: Get medical

help.

Acute Toxicity, Dermal
H312: Harmful in contact with

skin

P280: Wear protective

gloves/protective clothing.

P302+P352: IF ON SKIN:

Wash with plenty of water.

Skin Irritation H315: Causes skin irritation

P264: Wash skin thoroughly

after handling. P332+P317: If

skin irritation occurs: Get

medical help.

Eye Irritation
H319: Causes serious eye

irritation

P280: Wear eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Acute Toxicity, Inhaled H332: Harmful if inhaled

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. P271: Use only outdoors or

in a well-ventilated area.

P304+P340: IF INHALED:

Remove person to fresh air

and keep comfortable for

breathing.

Respiratory Irritation
H335: May cause respiratory

irritation
-
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[5]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.

Conclusion and Future Directions
4-Cyclohexyl-1,3-thiazol-2-amine is a compelling chemical entity that stands at the

intersection of several validated therapeutic strategies. Its structural composition, featuring the

privileged 2-aminothiazole scaffold and a lipophilic cyclohexyl moiety, provides a strong

rationale for its exploration in CNS disorders, oncology, and infectious diseases. The evidence

from analogous compounds suggests that it holds significant potential as a dopamine receptor

modulator, a microtubule-destabilizing agent, an inhibitor of multidrug resistance, and an

antimicrobial agent.

Future research should focus on the empirical validation of these putative activities through

systematic screening. Structure-activity relationship (SAR) studies, initiated from this core,

could lead to the optimization of potency and selectivity for specific biological targets. Given the

compound's straightforward synthesis, it represents an accessible and highly valuable platform

for the discovery of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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